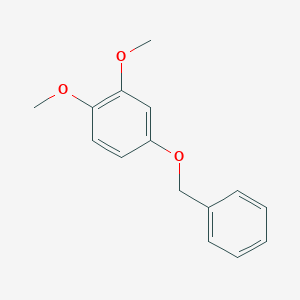

4-(Benzyloxy)-1,2-dimethoxybenzene

説明

Contextual Significance in Organic Synthesis

The significance of 4-(Benzyloxy)-1,2-dimethoxybenzene in organic synthesis is best understood by examining the functional groups it comprises. The dimethoxybenzene moiety is a common feature in a variety of natural products and pharmacologically active compounds. The methoxy (B1213986) groups are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The benzyloxy group, on the other hand, is a widely used protecting group for hydroxyl functionalities in multi-step synthesis. Its stability under a range of reaction conditions and its ease of removal via catalytic hydrogenation make it a strategic choice for synthetic chemists.

The combination of these features in a single molecule makes this compound a valuable starting material. For instance, related structures containing the benzyloxy group have been incorporated into the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been investigated for their potential antimycobacterial properties. chemicalbook.comnih.gov In a different application, derivatives such as 4-benzyloxyphenol have been used in the synthesis of liquid crystals, demonstrating the utility of the benzyloxyphenyl scaffold in materials science. nih.gov

The synthesis of the core 1,2-dimethoxybenzene (B1683551) (veratrole) structure can be achieved from catechol through methylation. google.com This foundational knowledge is crucial for the preparation of more complex derivatives like this compound.

Role as a Precursor and Intermediate in Complex Molecule Synthesis

The primary role of this compound in academic research is as a key intermediate in the synthesis of complex natural products. One of the most notable examples is its use in the preparation of Thalicarpine. chemicalbook.comchemicalbook.com Thalicarpine is a tumor-inhibitory aporphine (B1220529) benzylisoquinoline alkaloid, and the synthesis of such complex molecules requires well-defined and reliable building blocks. The structural framework of this compound provides a significant portion of the final architecture of Thalicarpine.

The strategic placement of the benzyloxy and methoxy groups allows for selective transformations and the introduction of further complexity. The benzyloxy group can be deprotected at a later stage of the synthesis to reveal a hydroxyl group, which can then be used for further functionalization. This strategic use of a protected hydroxyl group is a common tactic in the total synthesis of natural products.

Below is a table summarizing the key intermediates and final products where this compound or its close derivatives have been utilized:

| Precursor/Intermediate | Final Product/Application | Reference |

| This compound | Thalicarpine | chemicalbook.comchemicalbook.com |

| N-(4-(Benzyloxy)benzyl)amine | N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | chemicalbook.comnih.gov |

| 4-Benzyloxyphenol | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (Liquid Crystal) | nih.gov |

Overview of Current Research Trajectories

Current research involving this compound and its structural motifs continues to focus on its application in the synthesis of biologically active compounds. The development of new synthetic methodologies that allow for the efficient and selective modification of such substituted aromatic compounds is an ongoing area of interest.

Researchers are exploring the use of this and related building blocks in the creation of novel compounds with potential therapeutic applications. The investigation into antimycobacterial agents is one such example, where the benzyloxy-substituted aromatic core plays a crucial role in the structure of the target molecules. chemicalbook.comnih.gov As the demand for new and effective therapeutic agents grows, the utility of versatile intermediates like this compound is likely to expand. The ability to readily access this compound and its derivatives makes it an attractive starting point for the discovery of new lead compounds in drug discovery programs.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dimethoxy-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-16-14-9-8-13(10-15(14)17-2)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMVNTNJIKGEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors of 4 Benzyloxy 1,2 Dimethoxybenzene

Established Synthesis Routes

Traditional methods for synthesizing 4-(Benzyloxy)-1,2-dimethoxybenzene primarily rely on the straightforward O-alkylation of a phenolic precursor.

O-Alkylation Strategies from Phenolic Precursors

The most common and direct route to this compound involves the O-alkylation of 3,4-dimethoxyphenol (B20763). This reaction, a classic example of Williamson ether synthesis, is widely employed due to the ready availability of the starting materials. The process typically involves deprotonating the hydroxyl group of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent.

The selection of a suitable base is critical for the efficient deprotonation of the phenolic hydroxyl group. Common bases used in this synthesis include potassium carbonate and sodium hydroxide (B78521). The choice of solvent also plays a significant role, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) often being preferred to facilitate the reaction.

| Precursor | Reagent | Base | Solvent | Product |

| 3,4-Dimethoxyphenol | Benzyl (B1604629) bromide | Potassium Carbonate | Acetone | This compound |

Utilization of Benzylic Halides as Alkylating Agents

Benzylic halides, particularly benzyl bromide and benzyl chloride, are the standard alkylating agents in the synthesis of this compound. nih.gov Benzyl bromide is often favored due to the higher reactivity of the bromide leaving group compared to chloride, which can lead to shorter reaction times and higher yields.

The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated from 3,4-dimethoxyphenol, acts as the nucleophile, attacking the benzylic carbon and displacing the halide ion. The reaction is typically carried out under reflux conditions to ensure completion. For instance, the reaction of 4-cyanophenol with various benzyl bromides in the presence of potassium carbonate in refluxing acetone has been reported to give high yields of the corresponding 4-(benzyloxy)benzonitriles, demonstrating the effectiveness of this method. nih.gov

Advanced Synthetic Approaches to Analogues

As the demand for novel compounds with specific properties grows, more advanced synthetic methods are being developed to create analogues of this compound. These methods offer advantages such as improved efficiency, milder reaction conditions, and the ability to generate a diverse range of derivatives.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purities. nih.govresearchgate.net In the context of synthesizing analogues of this compound, microwave irradiation can be applied to the O-alkylation step, providing a more efficient and environmentally friendly alternative to conventional heating. arkat-usa.org For example, microwave-assisted synthesis has been successfully used to prepare various heterocyclic compounds, showcasing its broad applicability. nih.govmdpi.com

| Reaction Type | Reactants | Conditions | Advantages |

| O-Alkylation | Phenol, Alkyl Halide | Microwave Irradiation | Rapid, High Yields, Green Chemistry |

| Multicomponent | Aldehyde, Amine, etc. | Microwave Irradiation | Efficiency, Diversity |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient way to generate complex molecules and libraries of compounds. nih.gov The Ugi and Passerini reactions are notable examples of MCRs that can be adapted to synthesize a wide array of derivatives. nih.gov While not directly applied to this compound itself in the provided context, the principles of MCRs can be used to create complex analogues by incorporating fragments with benzyloxy and dimethoxybenzene moieties. beilstein-journals.org

Palladium-Catalyzed Coupling Procedures for Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to introduce a wide variety of substituents onto the aromatic rings of this compound or its precursors. This allows for the synthesis of a vast library of derivatives with tailored electronic and steric properties. For example, palladium catalysis can be used for the difunctionalization of olefins, a process that could be adapted for the derivatization of analogues. researchgate.netnih.gov

| Coupling Reaction | Reactants | Catalyst | Application |

| Suzuki Coupling | Aryl Halide, Boronic Acid | Palladium Complex | C-C Bond Formation |

| Heck Coupling | Alkene, Aryl Halide | Palladium Complex | C-C Bond Formation |

| Sonogashira Coupling | Alkyne, Aryl Halide | Palladium/Copper Complex | C-C Bond Formation |

Precursors and Starting Materials in Chemical Synthesis

The primary and most direct synthetic route to this compound involves the benzylation of 4-hydroxy-1,2-dimethoxybenzene, which is more commonly known as 4-hydroxy-veratrole or 3,4-dimethoxyphenol. This reaction, a classic example of a Williamson ether synthesis, utilizes a benzyl halide, typically benzyl bromide or benzyl chloride, in the presence of a base.

The key precursors and reagents involved in this synthesis are:

4-hydroxy-1,2-dimethoxybenzene (3,4-dimethoxyphenol): This is the foundational precursor, providing the core dimethoxybenzene structure.

Benzylating Agent: Benzyl bromide is frequently employed due to its higher reactivity compared to benzyl chloride.

Base: A variety of bases can be used to deprotonate the hydroxyl group of 4-hydroxy-1,2-dimethoxybenzene, facilitating the nucleophilic attack on the benzyl halide. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).

Solvent: The choice of solvent is crucial for the reaction's success. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are often used as they can dissolve the reactants and facilitate the reaction kinetics.

An alternative approach involves the selective monobenzylation of 1,2-dihydroxy-4,5-dimethoxybenzene. However, this method can be more complex due to the potential for reaction at two hydroxyl sites, requiring careful control of stoichiometry and reaction conditions to achieve the desired monosubstituted product.

The following table summarizes the key precursors and their roles in the primary synthetic route:

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| 4-hydroxy-1,2-dimethoxybenzene | C₈H₁₀O₃ | The core molecular scaffold to which the benzyl group is attached. |

| Benzyl Bromide | C₇H₇Br | Provides the benzyl group that is transferred to the hydroxyl oxygen of the precursor. |

| Potassium Carbonate | K₂CO₃ | Acts as a base to deprotonate the hydroxyl group, activating it for reaction. |

| Dimethylformamide (DMF) | C₃H₇NO | A common solvent that facilitates the dissolution of reactants and the reaction. |

Optimization of Reaction Conditions and Yields in Chemical Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts. Research and procedural descriptions in the literature provide insights into the effective parameters for this transformation.

A common procedure involves stirring a mixture of 4-hydroxy-1,2-dimethoxybenzene, an excess of benzyl bromide, and a base such as potassium carbonate in a suitable solvent like acetone or DMF. The reaction is often heated to reflux to increase the reaction rate. For instance, a reported synthesis describes the reaction of 3,4-dimethoxyphenol with benzyl bromide and potassium carbonate in acetone, refluxed for 24 hours to achieve a high yield.

The choice of base and solvent system can significantly impact the outcome. Stronger bases like sodium hydride in an aprotic solvent such as DMF can lead to faster reaction times, though they require more stringent anhydrous conditions.

The following table presents a summary of reaction conditions and reported yields from different synthetic preparations, illustrating the variations in methodology:

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield |

| 4-hydroxy-1,2-dimethoxybenzene | Benzyl bromide, Potassium carbonate | Acetone | Reflux, 24 hours | High |

| 4-hydroxy-1,2-dimethoxybenzene | Benzyl chloride, Potassium carbonate, NaI | DMF | 80 °C, 12 hours | 95% |

| 4-hydroxy-1,2-dimethoxybenzene | Benzyl bromide, Sodium hydride | THF | 0 °C to room temperature | 98% |

Chemical Reactivity and Transformations of 4 Benzyloxy 1,2 Dimethoxybenzene

Selective Debenzylation Reactions of the Benzyl (B1604629) Ether Moiety

The cleavage of the benzyl ether in 4-(Benzyloxy)-1,2-dimethoxybenzene is a common and crucial transformation. This deprotection step is often necessary to unmask a hydroxyl group for further synthetic manipulations.

Catalytic Hydrogenation and Other Reagent-Based Deprotection Strategies

Catalytic hydrogenation is a widely employed method for the debenzylation of aryl benzyl ethers. silicycle.com This reaction is typically carried out using a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. silicycle.com The process, known as hydrogenolysis, involves the cleavage of the C-O bond of the benzyl ether and the subsequent addition of hydrogen.

Alternative reagent-based strategies for deprotection are also utilized, particularly when catalytic hydrogenation is not feasible due to the presence of other sensitive functional groups. silicycle.comreddit.com These methods can offer greater selectivity and milder reaction conditions. For instance, Lewis acids have been shown to effectively cleave benzyl ethers. nih.gov

The choice of solvent can significantly impact the efficiency of debenzylation reactions. silicycle.com Studies on the debenzylation of a similar compound, 1-(benzyloxy)-4-methoxybenzene, revealed that polar protic solvents like methanol (B129727) and ethanol (B145695) provide the best results for catalytic hydrogenation. silicycle.com

Selectivity in the Presence of Diverse Functional Groups

A key challenge in debenzylation reactions is achieving selectivity in the presence of other functional groups that may also be susceptible to the reaction conditions. For example, functional groups such as nitro groups, unsaturated bonds, and halogens can be sensitive to standard catalytic hydrogenolysis conditions. silicycle.com

The use of specific catalysts, such as SiliaCat Pd(0), has been shown to allow for the selective debenzylation of aryl benzyl ethers under mild conditions (room temperature, 1 bar H₂), leaving other sensitive groups intact. silicycle.com This high degree of selectivity is critical in the synthesis of complex molecules where multiple functional groups are present. Research has also explored selective debenzylation in the presence of allylic groups, where controlling the reaction conditions is crucial to avoid hydrogenation of the double bond. reddit.com

Aromatic Functionalization and Substitution Reactions

The electron-rich nature of the 1,2-dimethoxybenzene (B1683551) core of this compound makes it amenable to various aromatic functionalization and substitution reactions. wikipedia.org The methoxy (B1213986) groups are electron-donating, activating the ring towards electrophilic attack. libretexts.orgscielo.org.mx

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing a wide range of functional groups onto an aromatic ring. lkouniv.ac.innih.govbeilstein-journals.org In the case of this compound, the two methoxy groups and the benzyloxy group all act as activating, ortho-para directing groups. libretexts.orglibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups.

The high electron density of the ring facilitates reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. lkouniv.ac.inlibretexts.org For instance, bromination of the related compound veratrole (1,2-dimethoxybenzene) with N-bromosuccinimide (NBS) readily yields 4-bromoveratrole. wikipedia.org The regioselectivity of these reactions is governed by the combined directing effects of the three oxygen-containing substituents.

Nucleophilic Aromatic Substitution Variants

While aromatic rings are generally nucleophilic, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. wikipedia.orgyoutube.commasterorganicchemistry.com For this compound, which has electron-donating groups, traditional SNAr reactions are generally not favored. wikipedia.orglibretexts.org

However, variants of nucleophilic aromatic substitution, such as those proceeding through a benzyne (B1209423) intermediate, can be possible. youtube.comscranton.edu These reactions typically require very strong bases to deprotonate the aromatic ring, leading to the formation of a highly reactive benzyne, which is then attacked by a nucleophile. youtube.comscranton.edu Another pathway is the SRN1 (radical-nucleophilic aromatic substitution) mechanism, which involves radical intermediates. nih.govbeilstein-journals.org

Oxidative Transformations of the Aromatic Core

The electron-rich aromatic core of this compound is susceptible to oxidative transformations. Oxidizing agents can react with the aromatic ring, leading to various products depending on the oxidant and reaction conditions.

For example, p-dimethoxybenzene can undergo oxidative demethylation. wikipedia.org Similarly, the aromatic ring of this compound could potentially be oxidized to form quinone-like structures, although specific studies on this compound are limited. The benzyloxy group itself can also be a site of oxidation. Oxidative debenzylation, using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), is a common method for cleaving benzyl ethers and could be applicable to this compound. nih.govrsc.org

Photochemical Reactions and Cyclization Studies of Related Benzyloxy Compounds

Photochemical reactions, which are initiated by the absorption of light, can induce unique transformations in organic molecules that are often not achievable through thermal methods. In compounds containing a benzyloxy group, the benzyl moiety can participate in a variety of light-induced reactions, including cyclizations and rearrangements. While specific photochemical studies on this compound are not extensively detailed in the provided literature, the behavior of structurally related benzyloxy compounds provides significant insight into potential reactive pathways.

Research into the photochemistry of related systems, such as alkynylated chalcones and dibenzyl ketones, demonstrates the influence of molecular structure and reaction environment on the outcome of these transformations. acs.orgdtic.mil These studies often highlight mechanisms involving radical intermediates and the strategic use of constrained media to control reaction selectivity. dtic.mil

A notable example of a photochemical transformation is the direct conversion of alkyne-bearing chalcones into substituted benzo[b]fluorenes. acs.org This process is initiated by ultraviolet A (UV-A) light and proceeds rapidly, showcasing a novel route to complex polycyclic aromatic scaffolds. The proposed mechanism begins with the homolysis of the alkene's π bond upon irradiation, forming a diradical intermediate. This is followed by a 5-exo-dig cyclization with the alkyne group and a subsequent 1,5-hydrogen atom transfer to yield the final product. acs.org The efficiency of this reaction highlights the potential for intramolecular cyclizations in suitably functionalized benzylic systems.

The reaction environment can profoundly influence the course of photochemical reactions involving benzylic systems. Studies on dibenzyl ketones and benzyl phenylacetates within solid-state inclusion complexes, such as those formed with deoxycholic acid (DCA) or Dianin's compound, reveal significant control over product distribution. dtic.mil The constrained environment of the host-guest complex can restrict the translational and rotational motion of the radical pairs formed upon photolysis. This "cage effect" can suppress certain reaction pathways while favoring others, such as rearrangement products, depending on the specific geometry and flexibility of the host cavity. dtic.milacs.org For instance, the photolysis of dibenzyl ketones in Dianin's compound and cyclodextrin (B1172386) yields rearrangement products that are not observed when the reaction is conducted in deoxycholic acid, indicating that the host structure dictates the mobility of the intermediate radical pair. dtic.mil

The table below summarizes the effect of the host medium on the photolysis of dibenzyl ketone.

Table 1: Influence of Host Medium on Photochemical Rearrangement of Dibenzyl Ketone

| Host Compound | Rearrangement Products Formed | Translational Motion of Radical Pairs |

|---|---|---|

| Deoxycholic Acid (DCA) | Absent | Restricted |

| Dianin's Compound | Present | Totally Restricted |

| Cyclodextrin | Present | Restricted |

Data sourced from studies on the photochemistry of dibenzyl ketones in inclusion complexes. dtic.mil

Furthermore, research on the photochemical synthesis of benzo[b]fluorenes demonstrates the scalability of such reactions using continuous flow reactors, which can provide good yields and allow for the recovery of unreacted starting material. acs.org The tolerance for various substitution patterns in these reactions suggests that diverse derivatives can be accessed through this photochemical approach. acs.org

Applications As a Synthetic Building Block and Chemical Intermediate

Role in Total Synthesis of Natural Products

The total synthesis of natural products is a significant area of organic chemistry that aims to construct complex molecules found in nature from simpler, commercially available starting materials. nih.govpurdue.edu 4-(Benzyloxy)-1,2-dimethoxybenzene and its derivatives have been employed as key fragments in the assembly of various natural products. The synthesis of these complex targets often involves numerous steps, and the use of well-defined building blocks like this compound can significantly streamline the synthetic route. researchgate.netresearchgate.net For instance, the dimethoxy-substituted aromatic core of this compound is a common motif in many biologically active natural products.

Precursor for Highly Functionalized Complex Organic Molecules

The reactivity of the aromatic ring in this compound allows for the introduction of various functional groups, leading to the formation of highly functionalized and complex organic molecules. These transformations can include electrophilic aromatic substitution, lithiation followed by reaction with electrophiles, and cross-coupling reactions. The ability to selectively modify the molecule at different positions makes it a valuable starting material for creating diverse molecular scaffolds with potential applications in materials science and medicinal chemistry. For example, the synthesis of 4,5-dimethoxy-1,2-benzenediol (DMC) and 2,5-dimethoxy-1,4-benzenediol (DMH) highlights the utility of related dimethoxybenzene structures in producing redox-active molecules. nih.gov

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

The development of new pharmaceuticals often relies on the efficient synthesis of novel molecular scaffolds. This compound has proven to be a valuable intermediate in the preparation of various heterocyclic systems that form the core of many therapeutic agents.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and are present in a vast number of approved drugs. rsc.orgmdpi.comorganic-chemistry.orgresearchgate.net The chemical properties of this compound and its derivatives make them suitable precursors for constructing these important ring systems. For example, derivatives of 4-(benzyloxy)benzaldehyde (B125253), which can be prepared from this compound, are used in condensation reactions to form various heterocyclic structures.

Specifically, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been reported, where the benzyloxybenzylamine moiety, derived from a related benzonitrile, is a key component. nih.gov Furthermore, the synthesis of benzofused nitrogen heterocycles, such as dihydroquinolines, can be achieved through strategies involving highly substituted aniline (B41778) derivatives, which can be conceptually linked to precursors like this compound. nih.gov

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are known for their broad range of biological activities. nih.gov They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. researchgate.net 4-(Benzyloxy)benzaldehyde, a direct derivative of this compound, is frequently used as the aldehyde component in these reactions to produce chalcones with a benzyloxy-substituted phenyl ring. univ-ovidius.roresearchgate.netorientjchem.org These chalcones can then serve as precursors for the synthesis of other heterocyclic compounds or be evaluated for their own biological properties.

Resveratrol (B1683913), a naturally occurring stilbenoid, has attracted significant attention for its potential health benefits. nih.gov Consequently, the synthesis of resveratrol analogues with modified properties is an active area of research. sioc-journal.cnnih.govresearchgate.net 4-(Benzyloxy)benzaldehyde, which can be derived from this compound, is a key starting material in some synthetic routes to resveratrol and its analogues. For example, it can be coupled with appropriate phosphonates in a Horner-Wadsworth-Emmons reaction to form the stilbene (B7821643) backbone. google.com

Utility in Agrochemicals Research

The search for new and effective agrochemicals is crucial for modern agriculture. The structural motifs present in this compound and its derivatives can be found in molecules with potential applications as pesticides, herbicides, or plant growth regulators. The synthesis of benzofused nitrogen heterocycles, for which this compound can be a precursor, is relevant to agrochemical research as these scaffolds are present in some active ingredients. nih.gov The ability to generate a library of diverse compounds from this starting material makes it a valuable tool in the discovery of new agrochemicals.

Derivatives and Analogues in Academic Research

Design and Synthesis of Novel Analogues Bearing the 4-(Benzyloxy)-1,2-dimethoxybenzene Moiety

The versatility of the this compound scaffold allows for its integration into a variety of heterocyclic structures, each with unique synthetic pathways and resulting properties.

Thiazolidine-Based Derivatives

Thiazolidine-2,4-dione derivatives have been synthesized, with one notable example being 5-(4-(benzyloxy)-2-hydroxybenzylidene)thiazolidine-2,4-dione. nih.govfrontiersin.org The synthesis of this compound was achieved by reacting thiazolidinedione with 4-(benzyloxy)salicylaldehyde, resulting in a yellow solid with a yield of 88.9%. nih.govfrontiersin.org

Quinoline (B57606) Derivatives

In the realm of quinoline derivatives, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been synthesized and evaluated for their potential antimycobacterial properties. nih.gov The synthesis involved a nucleophilic aromatic substitution reaction between 2-alkyl-4-chloroquinolines and 4-(benzyloxy)benzylamines, yielding the final products in 26–48% yields after purification. nih.gov Additionally, new benzyloxy pyrimido[4,5-b]quinoline derivatives have been prepared through a one-pot multi-component reaction of various aryl aldehydes with dimedone and 6-amino-1,3-dimethyluracil, using DABCO as a catalyst. nih.gov

Chromen-2-one and Coumarin Analogues

Coumarins, which are naturally occurring compounds, have been used as starting points for creating new analogues. nih.gov For instance, the reaction of 3-acetyl-2H-chromen-2-one with glyoxalic acid yields 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid. nih.gov This intermediate can then be reacted with various nucleophiles to produce a range of heterocyclic compounds. nih.gov Another approach involves the synthesis of coumarin-linked 4-anilinomethyl-1,2,3-triazoles through a molecular hybridization approach starting from 6-nitrocoumarin. nih.gov

Oxadiazole Derivatives

Novel 1,3,4-oxadiazole (B1194373) derivatives have been synthesized by incorporating the this compound moiety. One synthetic route involves the reaction of 4-amino benzoic acid with hydrazine (B178648) hydrate (B1144303) and polyphosphorus acid to form a bis(2,5-(4,4-diaminophenyl)-1,3,4-oxadiazole intermediate, which can be further modified. rdd.edu.iquobaghdad.edu.iq Another strategy describes the synthesis of 2-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-substituted-1,3,4-oxadiazoles, with yields ranging from 70% to 94%. nih.gov

Benzylidene Malononitrile (B47326) Analogues

Benzylidenemalononitrile derivatives are often synthesized via the Knoevenagel condensation. uni-regensburg.deeurekaselect.comrasayanjournal.co.in A specific example, 2-[4-(benzyloxy)benzylidene]malononitrile, was synthesized by reacting 4-(benzyloxy)benzaldehyde (B125253) with malononitrile in ethanol (B145695) using triethylamine (B128534) as a catalyst. nih.gov This reaction yielded a yellow solid. nih.gov Greener synthetic methods have also been explored, utilizing water as a solvent and microwave irradiation, which can produce high yields in a short amount of time. eurekaselect.com

Advanced Spectroscopic Characterization Techniques in Chemical Research of the Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Benzyloxy)-1,2-dimethoxybenzene and its derivatives. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the dimethoxybenzene and benzyl (B1604629) rings typically appear in the downfield region (δ 6.8-7.4 ppm). The two methoxy (B1213986) groups (-OCH₃) give rise to sharp singlet peaks, while the benzylic protons (-OCH₂Ph) also produce a characteristic singlet. The integration of these signals provides a ratio of the number of protons of each type, confirming the structure. For instance, in a related compound, 1-(2-Methylbenzyloxy)-4-methoxybenzene, the aromatic protons appear as a multiplet between δ 7.16-7.38 ppm, the benzyloxy methylene (B1212753) protons as a singlet at δ 4.95 ppm, and the methoxy protons as a singlet at δ 3.73 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by showing the chemical shifts of all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the two aromatic rings, the two methoxy carbons, and the benzylic carbon. For example, in 1-(2-Methylbenzyloxy)-4-methoxybenzene, the aromatic carbons resonate in the range of δ 114.8-154.1 ppm, the benzyloxy methylene carbon at δ 69.4 ppm, and the methoxy carbon at δ 55.8 ppm. rsc.org

¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, ¹⁹F NMR is a valuable tool for characterizing fluorinated derivatives. The chemical shifts and coupling constants in ¹⁹F NMR spectra provide unique insights into the electronic environment of the fluorine atoms.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a related compound, 1-(2-Methylbenzyloxy)-4-methoxybenzene. rsc.org

| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Aromatic-H | 7.38 (d, J = 7.2 Hz, 1H), 7.25-7.16 (m, 3H), 6.91 (d, J = 9.2 Hz, 2H), 6.82 (d, J = 9.2 Hz, 2H) | 154.1, 153.2, 136.7, 135.2, 130.5, 128.7, 128.3, 126.1, 115.9, 114.8 |

| -OCH₂- | 4.95 (s, 2H) | 69.4 |

| -OCH₃ | 3.73 (s, 3H) | 55.8 |

| -CH₃ | 2.35 (s, 3H) | 19.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key structural features.

Key expected vibrational frequencies include:

C-O-C stretch (aryl-alkyl ether): Strong bands typically appear in the region of 1250-1000 cm⁻¹.

C-H stretch (aromatic): Peaks are generally observed above 3000 cm⁻¹.

C=C stretch (aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

C-H stretch (alkane): Bands are found just below 3000 cm⁻¹.

For example, the IR spectrum of a similar compound, 1-(but-3-enyl)-4-methoxybenzene, shows characteristic peaks at 3064 cm⁻¹ (C-H aromatic), 2965 and 2930 cm⁻¹ (C-H alkane), 1640 cm⁻¹ (C=C), and a strong band at 1259 cm⁻¹ (C-O stretch). rsc.org These spectral fingerprints are invaluable for confirming the successful synthesis and purity of the target compound.

Mass Spectrometry (e.g., ESI-MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods are utilized to analyze this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), providing clear information about the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing volatile derivatives and identifying impurities. The mass spectrum obtained from GC-MS shows the molecular ion peak and a characteristic fragmentation pattern that can be used for structural elucidation.

For instance, the HRMS (EI+) of 1-(but-3-enyl)-4-methoxybenzene showed a calculated mass of 162.1045 for C₁₁H₁₄O (M+), with a found value of 162.1041, confirming its elemental composition. rsc.org

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized this compound.

For example, the elemental analysis of a related compound, 1-(2-Methylbenzyloxy)-4-methoxybenzene (C₁₅H₁₆O₂), yielded the following results: rsc.org

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 78.92 | 78.64 |

| Hydrogen (H) | 7.06 | 6.87 |

The close agreement between the calculated and found values confirms the elemental composition and high purity of the sample. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromatographic Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the detection of compounds in liquid chromatography. longdom.orgnih.gov Molecules containing chromophores, such as the aromatic rings in this compound, absorb UV or visible light at specific wavelengths. longdom.org This property is exploited in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV-Vis or Diode Array Detector (DAD). spectralabsci.com

As the compound elutes from the chromatography column, it passes through the detector's flow cell. The detector measures the absorbance of UV light, and a plot of absorbance versus time (a chromatogram) is generated. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure and can be used for its identification and quantification. For methoxy-substituted benzenes, the λmax is often around 254 nm. spectralabsci.com This method is essential for monitoring reaction progress, assessing product purity, and performing quantitative analysis.

X-ray Crystallography for Molecular Structure Elucidation of Related Compounds

The following table summarizes crystallographic data for a related compound, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆Cl₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.957 (2) |

| b (Å) | 10.456 (2) |

| c (Å) | 14.123 (3) |

| β (°) | 109.25 (3) |

| Volume (ų) | 1526.9 (5) |

| Z | 4 |

Computational Chemistry Investigations

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is instrumental in structure-based drug design for identifying and optimizing interactions between a molecule and its biological host. nih.gov For 4-(Benzyloxy)-1,2-dimethoxybenzene, docking simulations can elucidate how its distinct structural motifs—the dimethoxy-substituted phenyl ring and the flexible benzyl (B1604629) ether group—contribute to binding affinity and specificity.

Studies on related scaffolds provide insights into potential interactions. For instance, the 3,4-dimethoxyphenyl motif, present in this compound, has been identified as a key feature in potent inhibitors of enzymes like Cathepsin K. nih.gov Docking studies of such compounds reveal critical interactions within the enzyme's active site. Similarly, docking analyses of other complex molecules show that bulky substituents can significantly influence binding orientation, often positioning themselves at the entrance of the active site channel. acs.org

In a hypothetical docking study of this compound, the dimethoxy groups would likely act as hydrogen bond acceptors. The aromatic rings could participate in π-π stacking or hydrophobic interactions with nonpolar amino acid residues like phenylalanine, tyrosine, or valine. nih.govacs.org The flexibility of the ether linkage allows the molecule to adopt various conformations, potentially enabling it to fit into different binding pockets. Virtual screening of compound libraries against specific protein targets is a common application of molecular docking that could identify potential biological targets for this compound. mdpi.com

Table 1: Potential Molecular Interactions of this compound in a Binding Site

| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Dimethoxy Groups | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Benzyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Ether Oxygen | Hydrogen Bond Acceptor | Polar residues, Structural water |

| Aliphatic Bridge (-CH2-) | van der Waals, Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

This table represents hypothetical interactions based on the chemical structure and general principles of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure Toxicity Relationship (QSTR) Analyses of Analogues

QSAR and QSTR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity, respectively. nih.gov These models are built by correlating molecular descriptors (physicochemical, electronic, or topological properties) with experimentally measured endpoints. For analogues of this compound, QSAR studies can help in designing new derivatives with enhanced potency, while QSTR can predict potential toxicity. nih.govnih.gov

The development of a robust QSAR/QSTR model involves several steps: creating a dataset of structurally related compounds with known activity/toxicity, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, and building and validating a statistical model, often using methods like multiple linear regression (MLR) or artificial neural networks (ANN). nih.govkashanu.ac.ir

For phenolic and benzamide (B126) analogues, descriptors related to electronic properties (such as the energy of the Highest Occupied Molecular Orbital, HOMO), hydrophobicity (like the octanol/water partition coefficient, logP), and steric parameters are often crucial for predicting activity. nih.govnih.govkashanu.ac.ir In the context of this compound analogues, key structural variations for a QSAR/QSTR study could include:

Substitution on the benzyl ring: Introducing electron-donating or electron-withdrawing groups to modulate electronic properties.

Modification of the dimethoxy pattern: Shifting the methoxy (B1213986) groups on the other phenyl ring.

Replacement of the ether linkage: Introducing alternative linkers to alter flexibility and polarity.

A QSTR study might focus on predicting endpoints such as aquatic toxicity or cytotoxicity, using descriptors that capture molecular size, shape, and reactivity. nih.gov Such models are valuable for prioritizing which analogues to synthesize and for flagging potential safety issues early in the discovery process. nih.govniscpr.res.in

Table 2: Examples of Molecular Descriptors for QSAR/QSTR Analysis of this compound Analogues

| Descriptor Type | Specific Descriptor Example | Property Represented | Relevance |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability | Reactivity, interaction with targets nih.gov |

| Dipole Moment | Polarity, charge distribution | Binding affinity, solubility | |

| Hydrophobic | LogP (Octanol/Water) | Lipophilicity | Membrane permeability, protein binding nih.gov |

| Topological | Molecular Connectivity Indices | Molecular branching and shape | Overall structure-activity correlation nih.gov |

| Thermodynamic | Enthalpy of Formation | Molecular stability | Correlates with biological activity niscpr.res.in |

| Steric | Molar Refractivity | Molecular volume and polarizability | Steric fit in a binding pocket |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Drug-Like Properties

In silico ADME prediction is a critical part of modern drug discovery, used to assess the drug-like properties of a compound before its synthesis. nih.govresearchgate.net These computational models predict a molecule's pharmacokinetic profile, helping to identify potential liabilities such as poor absorption or rapid metabolism. For this compound, ADME predictions can estimate its potential as an orally bioavailable drug.

Compounds containing the 3,4-dimethoxyphenyl motif have been noted for their excellent metabolic stability and absorption profiles in some studies. nih.gov General ADME predictions for a molecule like this compound would typically involve evaluating several key parameters:

Lipinski's Rule of Five: A set of simple physicochemical property guidelines (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) to evaluate oral bioavailability. This compound is expected to comply with these rules.

Gastrointestinal (GI) Absorption: Models predict the percentage of the compound absorbed from the gut into the bloodstream. nih.gov Compounds with high predicted absorption are more likely to be effective orally. nih.gov

Blood-Brain Barrier (BBB) Permeation: Predictions based on polarity and size determine if a compound is likely to cross the BBB, which is relevant for CNS-acting drugs.

Plasma Protein Binding (PPB): Estimates the extent to which a compound will bind to proteins in the blood, which affects its distribution and availability. nih.gov

Metabolic Stability: Predictions identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. The ether linkage and methoxy groups in this compound would be likely sites for O-dealkylation.

Table 3: Predicted ADME Properties for this compound

| ADME Parameter | Predicted Outcome | Rationale / Implication |

| Absorption | ||

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability. nih.gov |

| GI Absorption | High | The 3,4-dimethoxyphenyl motif is associated with good absorption. nih.gov |

| Distribution | ||

| Blood-Brain Barrier | Possible Permeant | Moderate lipophilicity and lack of strong polar groups may allow passage. |

| Plasma Protein Binding | High | Aromatic structures often exhibit significant binding to plasma proteins. nih.gov |

| Metabolism | ||

| CYP450 Substrate | Likely | Potential for O-debenzylation or O-demethylation. |

| Excretion | ||

| Bioavailability Score | Moderate to High | Overall profile suggests good potential as a drug-like molecule. nih.gov |

This table is based on general predictions for a molecule with this structure using common in silico models.

Molecular Dynamics Simulations to Model Molecular Behavior

Molecular dynamics (MD) simulations provide a detailed, atomistic view of the movements and conformational changes of a molecule over time. njit.edu By solving Newton's equations of motion for a system of atoms, MD can model the dynamic behavior of a compound like this compound in different environments, such as in a vacuum, in water, or bound to a protein. rsc.org

For this specific compound, MD simulations could be used to:

Explore Conformational Landscapes: The ether linkage provides significant rotational freedom. MD simulations can map the accessible conformations and the energy barriers between them, revealing the molecule's preferred shapes in solution. njit.edu

Analyze Solvation: Simulating the molecule in a water box can show how water molecules arrange around it, providing insights into its solubility and the stability of different conformers.

Study Ligand-Protein Dynamics: When docked into a receptor, an MD simulation can assess the stability of the binding pose. It can reveal whether key interactions are maintained over time and whether the ligand induces conformational changes in the protein. researchgate.net

The results from MD simulations can offer a more realistic picture of molecular interactions than static docking models, providing crucial information for rational drug design. rsc.org

Computational Modeling Studies for Related Scaffolds and Chemical Transformations

Computational modeling, particularly using methods based on Density Functional Theory (DFT), is a powerful approach for investigating the intrinsic electronic properties and reactivity of molecules. nih.gov For this compound and related scaffolds, these studies can predict the outcomes of chemical transformations and explain structure-property relationships at a fundamental level.

Key applications include:

Analysis of Electronic Structure: DFT calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The MEP can identify the most nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, predicting sites susceptible to attack. For instance, the oxygen atoms of the ether and methoxy groups are expected to be nucleophilic centers. nih.gov

Modeling Reaction Mechanisms: Computational modeling can be used to study the mechanism of chemical reactions. For this compound, this could include modeling the cleavage of the benzyl ether, a common transformation as this moiety is used as a protecting group in organic synthesis. researchgate.net By calculating the energy profiles of reaction pathways, chemists can understand the conditions required for such transformations. nih.govarxiv.org

Predicting Antioxidant Activity: The dimethoxyphenyl structure is related to phenolic compounds known for their antioxidant properties. Computational studies on similar phenolic lignans (B1203133) have shown that the oxidation state at the benzylic position significantly affects antioxidant activity. nih.gov DFT can be used to calculate bond dissociation enthalpies (BDE) to predict the radical scavenging potential of related structures. nih.gov

These computational approaches provide a theoretical foundation for understanding the chemical behavior of this compound, guiding its synthesis, modification, and application. nih.govnih.gov

Medicinal Chemistry Perspectives: Scaffold Utility and Drug Discovery

Recognition of the 4-(Benzyloxy)-1,2-dimethoxybenzene Moiety as a Privileged Scaffold

The this compound moiety is increasingly recognized as a privileged scaffold in medicinal chemistry. researchgate.netarxiv.org A privileged scaffold is a molecular framework that is able to bind to multiple biological targets. mdpi.com The utility of this scaffold lies in its versatile and tunable nature, making it a valuable starting point for the synthesis of diverse compound libraries. arxiv.orgnih.gov

Dimethoxybenzene derivatives, in general, are noted for their significant pharmaceutical applications and thermodynamic stability. researchgate.net The benzyloxy group, in particular, has been identified as a key pharmacophore in various biologically active compounds. nih.govnih.gov The flexible nature of the benzyloxybenzene scaffold, which lacks rigid planarity, provides an advantage in designing ligands that can adapt to the binding sites of various proteins. nih.gov This flexibility, combined with the electronic properties conferred by the dimethoxy and benzyloxy groups, contributes to its privileged status.

The concept of a "molecular scaffold" is central to modern drug discovery, representing the core structure of a molecule. arxiv.org The this compound framework serves as an excellent example of a scaffold that can be systematically modified to explore structure-activity relationships and optimize for specific therapeutic targets. nih.gov

Design of Multi-Target Directed Ligands Incorporating this Scaffold

The multifactorial nature of many diseases, such as Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs). researchgate.netscilit.com MTDLs are single molecules designed to interact with multiple biological targets implicated in a disease pathway. researchgate.netgrafiati.com The this compound scaffold is well-suited for the design of such ligands.

By strategically functionalizing the core scaffold, researchers can introduce pharmacophores that target different proteins or pathways. For instance, the benzyloxy portion can be modified to enhance binding to a primary target, while other positions on the dimethoxybenzene ring can be altered to introduce secondary activities. This approach has been explored in the development of compounds for complex diseases where a single-target approach may be insufficient. The inherent flexibility and synthetic tractability of the scaffold facilitate the creation of hybrid molecules that combine different therapeutic actions.

Scaffold-Based Drug Design Strategies for Specific Pharmacological Targets

Scaffold-based drug design is a powerful strategy that leverages the known activity of a core structure to develop new and improved therapeutic agents. arxiv.org This approach involves the systematic modification of a validated scaffold to enhance potency, selectivity, and pharmacokinetic properties. biobide.com

For the this compound scaffold, this strategy has been applied to various pharmacological targets. For example, derivatives of this scaffold have been investigated as potential agents for neurodegenerative diseases. nih.gov In one study, radioiodinated benzyloxybenzene derivatives were synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov The study highlighted that the binding affinity was sensitive to the substitution pattern on the benzyloxybenzene core, demonstrating the tunability of the scaffold. nih.gov

Another area of application is in the development of enzyme inhibitors. By incorporating the this compound moiety into chalcone (B49325) structures, researchers have developed potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease. nih.govnih.gov

Development of Novel Drug Candidates and Lead Optimization Strategies

The this compound scaffold has served as the foundation for the development of novel drug candidates. For instance, a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives were synthesized and showed promising in vitro anti-tubercular activity. mdpi.com

Lead optimization strategies for compounds containing this scaffold often involve:

Modification of substituents: Altering the groups attached to the benzyloxy and dimethoxybenzene rings to enhance target binding and selectivity. nih.govdanaher.com

Introduction of different linkers: Varying the connection between the scaffold and other pharmacophoric elements to optimize spatial orientation and interaction with the target.

Bioisosteric replacement: Substituting functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce toxicity. nih.gov

Computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are often employed to guide these optimization efforts, allowing for a more rational design of new analogs. nih.govnih.gov

Below is a table summarizing key research findings related to the development of drug candidates based on the this compound scaffold:

| Compound Class | Target | Key Findings | Reference |

| Benzyloxy Chalcones | Monoamine Oxidase B (MAO-B) | Compound B10 showed potent and reversible inhibition with an IC50 value of 0.067 μM. Good CNS permeability was also observed. | nih.govnih.gov |

| Azetidinone Derivatives | Mycobacterium tuberculosis | Several derivatives exhibited promising anti-tubercular activity with IC50 values less than 1 µg/mL and were non-cytotoxic. | mdpi.com |

| Radioiodinated Benzyloxybenzenes | β-Amyloid Plaques | Ligands showed high affinity for Aβ plaques, with [125I]4 demonstrating excellent in vitro and in vivo biostability. | nih.gov |

Biological Activity Research Directions for Derivatives and Analogues

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal, Antimycobacterial)

Derivatives of the 4-(benzyloxy)-1,2-dimethoxybenzene scaffold have been a focal point in the search for new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Antibacterial Activity

Chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) have demonstrated notable antibacterial properties. orientjchem.orgresearchgate.net A study evaluating a series of these chalcones against both Gram-positive and Gram-negative bacteria revealed that specific substitutions on the phenyl ring significantly influence their activity. orientjchem.org For instance, compounds with 4-methoxy, 4-methyl, and 2-chloro substitutions exhibited excellent antibacterial activity. orientjchem.org The α,β-unsaturated keto group is a key structural feature responsible for this antibacterial action. orientjchem.org

Similarly, derivatives of 4-allylbenzene-1,2-diol have shown potent antibacterial effects against various plant pathogens, including several Xanthomonas species. mdpi.com The mechanism of action for these compounds is believed to involve the disruption of the bacterial cell membrane. mdpi.com Other research has focused on trimethoprim (B1683648) analogues with a dimethoxybenzyl moiety, which have shown potent inhibition of Escherichia coli dihydrofolate reductase, a crucial enzyme for bacterial survival. nih.gov

Table 1: Antibacterial Activity of Selected this compound Analogues and Related Compounds

| Compound Class | Specific Derivative(s) | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Chalcones | 2c (4-methoxy), 2d (4-methyl), 2i (2-chloro) | Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis | Exhibited excellent antibacterial activity with inhibition zones between 10 to 18 mm. | orientjchem.org |

| Alkyloxy benzene-1,2-diols | Heptyloxy benzene-1,2-diol | Bacillus subtilis | Bactericidal effect by permeabilizing the bacterial membrane. | rug.nl |

| Trimethoprim Analogues | 4'-methyl and 4'-ethyl analogues | Escherichia coli | Potent inhibitors of dihydrofolate reductase. | nih.gov |

| 4-Allylbenzene-1,2-diol | 4-Allylbenzene-1,2-diol | Xanthomonas species | Strong antibacterial activity, damaging the cell membrane. | mdpi.com |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Compounds 2, 4, 8 | Staphylococcus aureus | Inhibition of S. aureus growth by over 60% at 16 µg/mL. | nih.gov |

Antifungal Activity

The quest for novel antifungal agents has also utilized the benzyloxybenzene scaffold. Derivatives of 1,2,4-triazole (B32235) have shown significant antifungal activity, particularly against Microsporum gypseum. nih.gov In one study, six out of seventeen synthesized 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrated antifungal activity superior to the standard drug, ketoconazole (B1673606). nih.gov This highlights the potential of these compounds in treating dermatomycoses. nih.gov

Furthermore, bulky 1,4-benzoxazine derivatives have been designed as analogues of ketoconazole, targeting the fungal enzyme CYP51. nih.gov These compounds showed in vitro activity against various Candida species and Cryptococcus neoformans. nih.gov

Antimycobacterial Activity

The fight against tuberculosis has benefited from research into benzyloxy-containing compounds. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the Mycobacterium tuberculosis H37Rv strain. nih.gov Two compounds from this series, 9n (with a 4-chloro substitution on the benzyloxy ring) and 9o (with a 4-fluoro substitution), exhibited minimal inhibitory concentrations (MICs) of 2.7 µM and 2.8 µM, respectively, which are comparable to the first-line drug isoniazid. nih.gov These compounds were also found to be selective for the bacillus with low toxicity to mammalian cells. nih.gov

In another study, a series of 1-nitrobenzyloxybenzotriazoles were tested against four Mycobacterium strains. nih.gov The compound 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole displayed particularly high antimycobacterial activity, also comparable to isoniazid. nih.gov Additionally, research into nitrobenzamides has identified lipophilicity as a critical factor for antimycobacterial activity, with certain derivatives showing potent inhibition. mdpi.com

Table 2: Antimycobacterial Activity of Selected this compound Derivatives and Analogues

| Compound Class | Specific Derivative(s) | Target Organism | MIC | Reference(s) |

|---|---|---|---|---|

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | 9n (4-chloro-benzyloxy) | M. tuberculosis H37Rv | 2.7 µM | nih.gov |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | 9o (4-fluoro-benzyloxy) | M. tuberculosis H37Rv | 2.8 µM | nih.gov |

| 1-Nitrobenzyloxybenzotriazoles | 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole | Mycobacterium strains | High activity, comparable to isoniazid | nih.gov |

Anticancer and Antitumor Research

The structural motif of this compound is present in several classes of compounds investigated for their anticancer and antitumor properties.

One notable example is the 2-phenylbenzothiazole (B1203474) series. The compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole was found to have exceptionally potent and selective antiproliferative activity against human cancer cell lines, particularly breast (MCF-7, MDA 468), lung, and colon cancer cells, with GI50 values below 0.1 nM for the breast cancer lines. nih.gov Interestingly, its mechanism of action is distinct from other 2-(4-aminophenyl)benzothiazoles as it does not rely on the induction of CYP1A1 expression for its antitumor effect. nih.gov

Derivatives of benzoxazole (B165842) and naphthoxazole have also been evaluated for their antiproliferative potency. nih.gov Naphtho[1,2-d] nih.govnih.govoxazoles generally showed higher anticancer activity than their benzoxazole counterparts. nih.gov An analog containing a chlorine atom demonstrated IC50 values in the range of 2.18–2.89 µM against a panel of human cancer cell lines, comparable to the activity of cisplatin, and was not toxic to normal human cells at these concentrations. nih.gov

Furthermore, isatin-based benzyloxybenzaldehyde derivatives have been synthesized as potential treatments for neurodegenerative diseases, but their anticancer potential is also of interest. nih.gov

Anti-inflammatory Activity Studies

The anti-inflammatory potential of compounds related to the this compound structure has been an active area of investigation.

Derivatives of 2-amino-4,6-dimethylpyridine (B145770), which can be considered structural analogues, have been identified as having anti-inflammatory properties. nih.gov More directly, a study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which shares the dimethoxy-phenyl moiety, demonstrated pronounced anti-inflammatory effects. biomedpharmajournal.org In a carrageenan-induced paw edema model, this compound, at a dose of 0.5 mg/kg, was 3.3 times more effective than the standard drug diclofenac (B195802) sodium. biomedpharmajournal.org

Benzoxazole derivatives have been synthesized and evaluated as inhibitors of Myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov Compounds 3d and 3g from this series showed significant anti-inflammatory activity by inhibiting IL-6, with IC50 values of 5.43 µM and 5.09 µM, respectively. nih.gov These compounds were found to bind directly to the MD2 protein. nih.gov Additionally, various 1,2,4-triazole derivatives have been reported to possess anti-inflammatory effects through different mechanisms of action. mdpi.com

Enzyme Inhibition Studies (e.g., Cholinesterases, Monoamine Oxidase B, CYP51A1, Kinase Inhibition)

The ability of this compound derivatives to inhibit specific enzymes is a major focus of their therapeutic development.

Monoamine Oxidase B (MAO-B) Inhibition

A significant body of research has focused on benzyloxy-derived compounds as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.netresearchgate.net

Several studies have explored different classes of benzyloxy derivatives. Pyridazinobenzylpiperidine derivatives were synthesized, with compound S5 showing the most potent MAO-B inhibition (IC50 = 0.203 µM) and high selectivity over MAO-A. researchgate.net Kinetic studies revealed that S5 is a competitive and reversible inhibitor with a Ki value of 0.155 µM. researchgate.net

Isatin-based benzyloxybenzaldehyde derivatives have also been developed as MAO-B inhibitors. nih.gov Compound ISB1 was the most potent, with an IC50 of 0.124 µM for MAO-B, and was identified as a competitive and reversible inhibitor with a Ki value of 0.055 µM. nih.gov Thio/semicarbazide-based benzyloxy derivatives also demonstrated significant MAO-B inhibitory activity, with compounds BT1 , BT3 , and BT5 having an identical IC50 value of 0.11 µM. researchgate.net

Table 3: MAO-B Inhibitory Activity of Selected Benzyloxy Derivatives

| Compound Class | Specific Derivative(s) | MAO-B IC50 | MAO-B Ki | Inhibition Type | Reference(s) |

|---|---|---|---|---|---|

| Pyridazinobenzylpiperidines | S5 | 0.203 µM | 0.155 µM | Competitive, Reversible | researchgate.net |

| Isatin-based benzyloxybenzaldehydes | ISB1 | 0.124 µM | 0.055 µM | Competitive, Reversible | nih.gov |

| Thio/semicarbazide-based benzyloxy derivatives | BT1, BT3, BT5 | 0.11 µM | 0.074 µM (for BT1) | Competitive, Reversible | researchgate.net |

Cholinesterase Inhibition

While direct studies on this compound derivatives as cholinesterase inhibitors are less common, related structures have been investigated. Derivatives of 2-amino-4,6-dimethylpyridine were found to be moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Novel benzoxazole and naphthoxazole analogs have also been evaluated for cholinesterase inhibition. nih.gov The compound 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol emerged as a potent, mixed-type inhibitor of AChE with an IC50 value of 58 nM, and a moderate inhibitor of BChE with an IC50 of 981 nM. nih.gov

CYP51A1 Inhibition

The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a key target for antifungal drugs. As mentioned in the antifungal section, bulky 1,4-benzoxazine derivatives were designed as ketoconazole analogues to inhibit CYP51 in Candida albicans. nih.gov This research demonstrates a rational drug design approach targeting this specific enzyme, leveraging structural similarities to known inhibitors. nih.gov

Kinase Inhibition

The inhibition of protein kinases is a major strategy in cancer therapy. Benzothiophene derivatives have been developed as dual inhibitors of DYRK1A and DYRK1B, kinases linked to chronic diseases. nih.gov Further research has led to the development of 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors, with some compounds showing potent inhibition of kinases such as Clk1, Dyrk1A, and haspin, which are overexpressed in several cancers. nih.gov

Antimalarial Activity (for related compounds)

While direct evidence for the antimalarial activity of this compound itself is limited, research on structurally related compounds has shown promise.

A study from 1966 investigated the antimalarial activity of 1,2-dimethoxy-4-(bis-diethylaminoethyl)-amino-5-bromobenzene, a compound sharing the 1,2-dimethoxybenzene (B1683551) core. nih.govwho.int This compound, along with a related derivative termed RC-12, showed significant activity against the exoerythrocytic stages of Plasmodium cynomolgi in rhesus monkeys. who.int

More recently, benzyloxy-4-oxopyridin benzoate (B1203000) derivatives have been synthesized and evaluated for their antimalarial potential. nih.gov These compounds were tested for their ability to inhibit β-hematin formation, a critical process for the malaria parasite. Several derivatives showed acceptable activity in this assay, and molecular docking studies indicated effective interactions with the heme sheet. nih.gov

Structure Activity Relationship Sar Studies

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of molecules containing the 4-(benzyloxy)-1,2-dimethoxybenzene scaffold is highly sensitive to the nature and position of various substituents. Research into different classes of enzyme inhibitors has demonstrated that even minor chemical alterations can lead to significant changes in potency and selectivity.

In the development of inhibitors for phosphodiesterase 4 (PDE4), a class of enzymes that hydrolyze cAMP, the 3,4-dimethoxyphenyl group is a key feature for activity. nih.govmdpi.com Studies on related phthalazinone and pyridazinone analogs have shown that N-substitution is generally beneficial for PDE4 inhibition. nih.gov Specifically, in the pyridazinone series, N-substitution was also found to be crucial for achieving selectivity for PDE4 over other phosphodiesterase enzymes like PDE3. nih.gov

For other enzyme targets, such as monoamine oxidase B (MAO-B), the position of the benzyloxy group is a key determinant of activity. In a series of benzyloxy chalcone (B49325) derivatives, placing the benzyloxy group at the para-position of a phenyl ring resulted in a greater inhibitory influence compared to an ortho-positioned group. nih.gov Furthermore, the electronic properties of other substituents play a significant role; electron-donating groups on the chalcone scaffold had a more beneficial impact on activity than electron-withdrawing groups. nih.gov

The effect of substituents has also been explored in the context of topoisomerase I poisons based on a benzimidazole (B57391) structure. For a series of 2-(4-methoxyphenyl)-1H-benzimidazoles, the presence of a substituent capable of acting as a hydrogen bond acceptor at the 5-position, such as a formyl, aminocarbonyl, or nitro group, correlated with the potential to inhibit topoisomerase I. nih.gov The 5-nitro derivative exhibited the highest activity, proving significantly more potent than its 4-nitro positional isomer. nih.gov

In a different study focusing on tubulin polymerization inhibitors, the position of a methoxy (B1213986) group on a 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene skeleton was critical. nih.gov Locating the methoxy group at the C-4 or C-7 position of the benzo[b]thiophene system enhanced antiproliferative activity, whereas substituents at the C-5 and C-6 positions were found to be detrimental to activity. nih.gov

Table 1: Effect of Substituent Position on Biological Activity

| Compound Series | Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| Benzyloxy Chalcones | Benzyloxy | Para vs. Ortho | Para-position had a greater influence | nih.gov |

| 2-(4-methoxyphenyl)-1H-benzimidazoles | Nitro | 5- vs. 4- | 5-Nitro derivative was significantly more active | nih.gov |

| Benzo[b]thiophene Derivatives | Methoxy | C-4, C-7 vs. C-5, C-6 | C-4 and C-7 positions enhanced activity; C-5 and C-6 were detrimental | nih.gov |

Correlation of Molecular Structures with Observed Pharmacological Profiles

In the field of PDE inhibitors, the 3,4-dimethoxyphenyl moiety is a cornerstone for potent inhibition. nih.gov For example, a series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones were developed as selective PDE4 inhibitors. nih.gov Molecular modeling studies revealed that the fusion of a cis-cyclohexene ring to the phthalazinone core created a specific steric profile, allowing these analogs to occupy a region in space distinct from other derivatives, which is believed to play a crucial role in their potent enzyme inhibition. nih.gov This structural feature contributes directly to their pharmacological profile as powerful and selective PDE4 inhibitors. nih.gov

Similarly, the structure of the acetylcholinesterase (AChE) inhibitor Donepezil (E2020) highlights the importance of the dimethoxy moiety within a rigid framework. Its structure, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was the result of extensive SAR studies. nih.gov It was discovered that the 5,6-dimethoxy-1-oxoindanone portion could effectively replace a 2-isoindoline moiety from earlier analogs without a significant loss of potency. nih.gov This specific combination of a dimethoxy-indanone group linked to a benzylpiperidine unit results in a highly potent and selective inhibitor of AChE, with an affinity 1250 times greater for AChE than for butyrylcholinesterase. nih.gov

The design of selective PDE3 inhibitors has also leveraged benzyloxy-containing scaffolds. Based on the structure of vesnarinone, a selective PDE3 inhibitor, new 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives were synthesized. nih.gov These compounds exhibited a favorable pharmacological profile, showing selectivity for increasing the force of cardiac contraction over the frequency rate, a desirable characteristic for potential cardiotonic agents. nih.gov This demonstrates how a specific molecular framework, in this case, a benzyloxy-substituted quinolinone, can be correlated with a precise and therapeutically relevant pharmacological effect. nih.gov

Table 2: Correlation of Structural Features with Pharmacological Profile

| Core Structure | Key Structural Feature | Observed Pharmacological Profile | Reference |

|---|---|---|---|

| 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-one | cis-fused cyclohexene (B86901) ring | Potent and selective PDE4 inhibition | nih.gov |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5,6-dimethoxy-1-oxoindanone moiety | Potent and highly selective AChE inhibition | nih.gov |

| 6-(Benzyloxy)-4-methylquinolin-2(1H)-one | Benzyloxy-substituted quinolinone core | Selective PDE3 inhibition with positive inotropic effects | nih.gov |

Impact of Functional Group Modifications on Activity

Modifying the functional groups within a given molecular scaffold is a fundamental strategy in medicinal chemistry to fine-tune biological activity. Studies on analogs of this compound have shown that activity is often highly dependent on specific functional groups.

In the series of benzo[b]thiophene-based tubulin polymerization inhibitors, the introduction of a methyl group at the C-3 position generally increased antiproliferative activity compared to the unsubstituted analogs. nih.gov However, further modification of other functional groups led to a decrease in potency. For instance, when the C-6 methoxy group of one potent analog was replaced with either an ethoxy group or a fluorine atom, both new compounds showed a reduction in antiproliferative activity. nih.gov This indicates a strict requirement for a methoxy group at this position for optimal activity.

The importance of the core heterocyclic system has also been demonstrated. In the search for topoisomerase I inhibitors, derivatives of 2-(4-methoxyphenyl)benzimidazole were found to be active. nih.gov However, when the benzimidazole ring was replaced with other heterocyclic systems like benzoxazole (B165842), benzothiazole, or indole, the resulting compounds were not effective at inhibiting the enzyme. nih.gov This suggests a high degree of structural specificity where the benzimidazole core itself is essential for the interaction with the enzyme-DNA complex. nih.gov

Mechanism of Action Moa Research Approaches

In Vitro Methodologies for MOA Elucidation

In vitro studies are fundamental to understanding how a compound affects biological systems at the cellular and molecular level. These methodologies typically involve the use of isolated enzymes, cell cultures, or subcellular fractions to observe the direct effects of the compound. For compounds with structures related to 4-(Benzyloxy)-1,2-dimethoxybenzene, researchers have employed various in vitro assays to investigate their potential as enzyme inhibitors.

A common in vitro target for compounds with similar phenolic and benzaldehyde (B42025) moieties is the enzyme tyrosinase, which is crucial for melanin (B1238610) synthesis. nih.govbrieflands.com Assays measuring the inhibition of mushroom tyrosinase or murine tyrosinase are frequently utilized to screen for potential depigmenting agents. nih.govmdpi.com These assays typically measure the enzymatic conversion of a substrate, such as L-DOPA, in the presence and absence of the test compound. brieflands.com

Enzyme Kinetics Analysis to Understand Inhibitory Mechanisms